Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a nitro group attached to the indole ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The hydroxy, methyl, and nitro groups are introduced through electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Electrophiles like halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products:
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable indole core and reactive functional groups.
Mechanism of Action
The mechanism of action of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
5-Nitroindole: Another indole derivative with a nitro group, but lacking the hydroxy and acetamide groups.
N-(1H-Indol-3-yl)acetamide: Similar structure but without the hydroxy and nitro groups.
Uniqueness: N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
773885-83-9 |
---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
N-(6-hydroxy-2-methyl-3-nitroindol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N3O4/c1-6-11(14(17)18)9-4-3-8(16)5-10(9)13(6)12-7(2)15/h3-5,16H,1-2H3,(H,12,15) |
InChI Key |
WQJXOLKVJMEFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1NC(=O)C)C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.